Val-Cit-PAB-OH, chemically known as maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol, is a cleavable linker commonly used in the design and synthesis of antibody-drug conjugates (ADCs). [, , ] It plays a crucial role in linking a monoclonal antibody to a cytotoxic payload, enabling targeted delivery of the drug to specific cells, primarily cancer cells. [, , , ] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects. [, , , , , ]
The synthesis of Val-cit-PAB-OH has undergone several methodological improvements to enhance yield and purity. Initially, the synthesis involved multiple steps starting from L-citrulline and other precursors. A notable revised method utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for high-yield synthesis with minimal epimerization issues. The modified approach includes the use of HATU (1-Hydroxy-7-azabenzotriazole) as a coupling reagent instead of EEDQ (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), resulting in better yields (85-95%) and exclusive diastereoselectivity .
Val-cit-PAB-OH has a complex molecular structure characterized by its molecular formula and a molecular weight of 379.46 g/mol. The compound appears as a white to almost white solid at room temperature .
Key structural features include:
The presence of these functional groups allows Val-cit-PAB-OH to effectively participate in biochemical reactions relevant to drug delivery systems.
Val-cit-PAB-OH primarily undergoes enzymatic cleavage in the presence of cathepsin B. This reaction is crucial for the release of cytotoxic payloads from antibody-drug conjugates once they are internalized by target cancer cells. The mechanism involves hydrolysis at the peptide bond between valine and citrulline, leading to the release of the active drug .
Research indicates that modifications to the linker can influence its stability and reactivity. For instance, studies have shown that altering the amino acid composition can enhance hydrophilicity and reduce aggregation during circulation in biological systems .
The mechanism of action for Val-cit-PAB-OH involves its role as a cleavable linker within ADCs. Upon internalization by cancer cells, the ADCs are exposed to lysosomal enzymes such as cathepsin B. The enzyme cleaves Val-cit-PAB-OH, releasing the attached cytotoxic agent directly into the cell's interior. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy against malignant cells .
Studies have demonstrated that ADCs utilizing Val-cit linkers exhibit improved stability in circulation compared to other linker types, which is critical for achieving effective drug concentrations at tumor sites without premature release .
Val-cit-PAB-OH exhibits several notable physical and chemical properties:
These properties are essential for ensuring consistent performance in laboratory settings and clinical applications.
Val-cit-PAB-OH is primarily used in the development of antibody-drug conjugates aimed at cancer treatment. Its ability to provide selective release of therapeutic agents makes it invaluable in targeted therapy strategies. Research continues into optimizing this linker for various payloads, enhancing its effectiveness against different cancer types while minimizing side effects associated with conventional chemotherapy .
In addition to its use in ADCs, Val-cit-PAB-OH may have potential applications in other areas of drug delivery systems where controlled release mechanisms are required, highlighting its versatility as a chemical tool in medicinal chemistry .
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining monoclonal antibodies with potent cytotoxic payloads via specialized linkers. The linker is a critical determinant of ADC efficacy and safety, fulfilling dual, often contradictory, requirements: maintaining exceptional stability during systemic circulation to prevent premature payload release (which causes off-target toxicity), while enabling efficient and specific payload release within tumor cells. This balance directly impacts the ADC’s therapeutic window. Linker instability was historically a major failure point, exemplified by gemtuzumab ozogamicin’s initial withdrawal due to hepatotoxicity from nonspecific payload release [1]. The linker also influences pharmacokinetics, plasma half-life, and bystander effects (killing adjacent cancer cells) [4].
ADCs utilize two primary linker classes:
Table 1: Key Characteristics of Cleavable vs. Non-Cleavable ADC Linkers
Characteristic | Cleavable Linkers | Non-Cleavable Linkers |
---|---|---|
Release Mechanism | Acidic pH, enzymes (e.g., cathepsins), or glutathione | Antibody proteolysis in lysosomes |
Plasma Stability | Moderate to High | Very High |
Bystander Effect | Possible | Limited or None |
Payload Flexibility | High | Limited (requires membrane-permeable metabolites) |
Clinical Examples | Brentuximab vedotin, Enfortumab vedotin | Trastuzumab emtansine (T-DM1) |
Val-cit-PAB-OH (Valine-Citrulline-para-Aminobenzyl Alcohol) has emerged as the gold-standard enzymatically cleavable linker. Its modular design—comprising a dipeptide (Val-Cit) trigger and a self-immolative PAB spacer—enables selective payload release by cathepsin B, a lysosomal protease overexpressed in many tumors [2] [6]. This design overcomes limitations of early cleavable linkers (e.g., acid-labile hydrazones) by offering superior plasma stability (half-life >6 days in mice) and tumor-specific activation [1] [7]. Its adoption in multiple FDA-approved ADCs (e.g., Adcetris®, Padcev®) underscores its versatility and efficacy [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7